Methyl 4-chloro-3-methylpicolinate

Overview

Description

Methyl 4-chloro-3-methylpicolinate (CAS 1260764-76-8) is a methyl ester derivative of a substituted picolinic acid, characterized by a chlorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of ureido-phenoxy picolinamide derivatives, which are explored for their bioactive properties . The compound is synthesized via refluxing picolinic acid derivatives with thionyl chloride and methanol, a method optimized for high yields and scalability . Its commercial availability in varying quantities (e.g., 1g for €117) underscores its importance in research and industrial applications .

Biological Activity

Methyl 4-chloro-3-methylpicolinate (CAS Number: 1260764-76-8) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

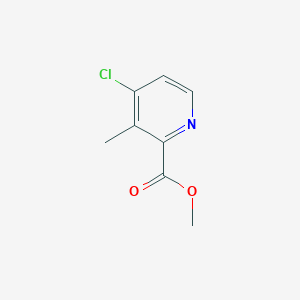

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₈ClNO₂

- Molecular Weight : 187.61 g/mol

- IUPAC Name : Methyl 4-chloro-3-methylpyridine-2-carboxylate

The compound belongs to the picolinate family, which are derivatives of pyridine containing a carboxylic acid group. Its unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 14 | 100 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. A study indicated that the compound could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests its potential utility in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. It has been identified as a ligand that can modulate enzyme activity, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .

Enzyme Interaction Studies

Recent studies have focused on the kinetic properties of this compound when interacting with various enzymes. For example, enzyme kinetics revealed that this compound can act as an inhibitor for certain isoforms of cytochrome P450, affecting drug metabolism rates .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study conducted on various microbial strains showed that this compound inhibited growth effectively at concentrations as low as 50 µg/mL. The results suggest a potential role for this compound in developing new antimicrobial agents. -

Inflammation Model :

In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant reduction in inflammatory markers, indicating its therapeutic potential in inflammatory conditions. -

Kinetic Analysis :

A detailed enzyme kinetic study demonstrated that this compound significantly reduced the Vmax and altered the Km values for cytochrome P450 enzymes, suggesting competitive inhibition mechanisms. This finding is critical for understanding how this compound may influence drug interactions and metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 4-chloro-3-methylpicolinate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid (4-chloro-3-methylpicolinic acid) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization includes controlling reaction temperature (60–80°C), solvent selection (e.g., anhydrous methanol), and purification via recrystallization or column chromatography. Intermediate steps may require protecting groups to prevent side reactions at the pyridine nitrogen. Characterization should follow protocols outlined in medicinal chemistry guidelines, including NMR (¹H/¹³C), IR, and mass spectrometry .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Use inert atmospheres (N₂/Ar) to avoid hydrolysis.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- ¹H NMR : Look for the methyl ester proton at δ 3.8–4.0 ppm (singlet) and aromatic protons in the pyridine ring (δ 7.5–8.5 ppm). The methyl group at position 3 appears as a singlet (~δ 2.5 ppm).

- ¹³C NMR : The ester carbonyl resonates at ~165–170 ppm.

- IR : Strong C=O stretch (~1720 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- MS : Molecular ion peak at m/z 171 (M⁺) with fragments corresponding to loss of COOCH₃ (Δ m/z 59). Reference spectral libraries of structurally similar compounds (e.g., methyl 4-chloropicolinate) for validation .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example:

- Calculate activation energies for Cl⁻ substitution at position 4.

- Analyze electrostatic potential maps to identify electrophilic sites.

- Validate predictions with experimental kinetic data (e.g., Arrhenius plots).

Studies on correlation-energy functionals (e.g., Colle-Salvetti method) demonstrate how electron density and kinetic-energy terms refine reactivity predictions .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Systematic Review : Use PICOT frameworks to structure literature searches (Population: compound derivatives; Intervention: assay type; Comparison: controls; Outcome: IC₅₀/EC₅₀; Time: incubation periods). Filter studies by assay conditions (pH, solvent, cell lines) .

- Experimental Replication : Standardize protocols (e.g., NIH/WHO guidelines) for cytotoxicity or enzyme inhibition assays. Include positive/negative controls and statistical validation (e.g., ANOVA with post-hoc tests) .

- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., impurity levels).

Q. Key Recommendations for Researchers

- Experimental Design : Align with PICOT frameworks to ensure reproducibility .

- Data Validation : Cross-reference spectral data with databases (e.g., ChemSpider) and replicate studies under controlled conditions .

- Computational Integration : Combine DFT with experimental kinetics to refine mechanistic models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-chloro-3-methylpicolinate belongs to a broader class of substituted picolinate esters. Below is a detailed comparison of its structural analogs, focusing on substituent patterns, molecular properties, and applications:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

*Similarity scores are calculated based on structural and functional group alignment relative to this compound .

Key Research Findings and Functional Insights

Synthetic Accessibility : this compound is synthesized via thionyl chloride-mediated esterification, a method shared with analogs like methyl 4-chloropicolinate (CAS 24484-93-3). The use of sodium bromide as a catalyst enhances reaction efficiency .

Substituent Effects on Reactivity: Chlorine Position: Moving the chlorine from the 4-position (as in this compound) to the 6-position (e.g., Methyl 6-chloro-5-methylpicolinate) reduces similarity scores to 0.94, indicating altered electronic properties and reactivity . Amino vs. Chloro Groups: Methyl 4-amino-3,6-dichloropicolinate (similarity score 0.96) exhibits enhanced nucleophilicity due to the amino group, making it suitable for herbicide synthesis .

Biological and Industrial Relevance: this compound derivatives are pivotal in synthesizing ureido-phenoxy picolinamides, which are investigated as kinase inhibitors and agrochemicals . Ethyl 4-chloro-3-methylpicolinate, despite a lower similarity score (0.71), is preferred in formulations requiring longer alkyl chains for improved lipid solubility .

Notes on Contradictions and Limitations

- Discrepancies in Similarity Scores : Variations in similarity scores (e.g., 0.79 vs. 0.96 for dichloro analogs) arise from differing computational models or experimental datasets .

- Synthetic Challenges : Brominated analogs (e.g., Methyl 5-bromo-3-methylpicolinate) require specialized catalysts for coupling reactions, unlike their chloro counterparts .

Preparation Methods

Preparation Methods

Chlorination of 3-Methylpyridine Derivatives

One common approach involves starting with 3-methylpyridine or its derivatives and introducing a chlorine atom at the 4-position through electrophilic substitution.

Chlorination Reaction:

The chlorination is typically performed using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions require careful temperature control to avoid over-chlorination or side reactions.

This method is well-suited for industrial scale due to its scalability and efficiency in producing 4-chloro-3-methylpyridine hydrochloride, a key intermediate for subsequent esterification steps.-

- Catalyst: Ferric chloride

- Chlorine gas as chlorinating agent

- Controlled temperature (often ambient to slightly elevated)

- Solvent: Often carried out neat or in an inert solvent to moderate reactivity

Oxidation and N-Oxide Intermediates

Some patents describe the preparation of 4-chloro-2-methylpyridine N-oxide intermediates via oxidation of nitro-substituted precursors under acidic conditions, followed by chlorination and reduction steps. While this route is more complex, it provides high purity and yield for related pyridine derivatives and can be adapted for methyl 4-chloro-3-methylpicolinate synthesis with modifications.

- Typical Conditions:

- Starting from 2-methyl-4-nitropyridine-N-oxide

- Acidic medium (concentrated HCl)

- Elevated temperature (120–250 °C) in autoclave

- Subsequent pH adjustment and extraction

- Yield ranges from 34% to 80% depending on conditions

Esterification of 4-Chloropicolinic Acid Derivatives

A direct and widely reported method for preparing this compound involves:

Step 1: Formation of 4-chloropicolinoyl chloride

Starting from 4-chloropicolinic acid or its methyl-substituted analog, the acid is converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.- Reaction is usually performed in an inert solvent such as methylene chloride

- Catalytic amounts of DMF may be added to accelerate the reaction

- Gas evolution (SO2, HCl) occurs during the reaction

Step 2: Esterification

The acid chloride intermediate is reacted with methanol to form the methyl ester. This step is typically carried out at room temperature and quenched with aqueous sodium bicarbonate to neutralize residual acid.- The organic layer is then washed, dried (MgSO4), filtered, and concentrated under reduced pressure

- The crude product is purified by trituration or recrystallization using ethyl acetate/hexane mixtures

Summary Table of Key Preparation Methods

Research Findings and Optimization Notes

- Catalyst Role: DMF acts as a catalyst in acid chloride formation by activating oxalyl chloride, improving reaction rate and yield.

- Temperature Control: Maintaining low temperature during acid chloride formation prevents decomposition and side reactions.

- Purification: Trituration with a mixture of ethyl acetate and hexane effectively removes impurities and improves the solid-state purity of the methyl ester.

- Industrial Scalability: Continuous flow chlorination with chlorine gas and ferric chloride catalyst enhances safety and reproducibility for large-scale production.

- Alternative Routes: The N-oxide route provides an alternative for obtaining high-purity intermediates, which may be useful in specialized syntheses despite lower overall yield.

Properties

IUPAC Name |

methyl 4-chloro-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-6(9)3-4-10-7(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWDFIIBJHTUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717270 | |

| Record name | Methyl 4-chloro-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260764-76-8 | |

| Record name | Methyl 4-chloro-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-chloro-3-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.